N-Hexyl-4-methyl-1,3-benzothiazol-2-amine
Description
N-Hexyl-4-methyl-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a hexyl group and a methyl group attached to the benzothiazole ring, which can influence its chemical behavior and applications.
Properties
CAS No. |
62194-28-9 |
|---|---|
Molecular Formula |
C14H20N2S |
Molecular Weight |
248.39 g/mol |
IUPAC Name |
N-hexyl-4-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H20N2S/c1-3-4-5-6-10-15-14-16-13-11(2)8-7-9-12(13)17-14/h7-9H,3-6,10H2,1-2H3,(H,15,16) |
InChI Key |
LQJLVEMHPLORAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NC2=C(C=CC=C2S1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-4-methyl-1,3-benzothiazol-2-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions. For instance, the reaction of 2-aminothiophenol with hexyl aldehyde in the presence of an acid catalyst can yield the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale reactions using continuous flow reactors. These methods ensure high yields and purity of the final product. Microwave irradiation and one-pot multicomponent reactions are also employed to enhance the efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-4-methyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the benzothiazole ring .
Scientific Research Applications
N-Hexyl-4-methyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Hexyl-4-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antiviral effects. For example, it may inhibit the replication of viruses by targeting viral enzymes or proteins involved in the replication process .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,3-benzothiazol-2-amine
- N-Hexyl-1,3-benzothiazol-2-amine
- 6-Ethoxy-1,3-benzothiazol-2-amine
Uniqueness
N-Hexyl-4-methyl-1,3-benzothiazol-2-amine is unique due to the presence of both hexyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial or antiviral properties, making it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
